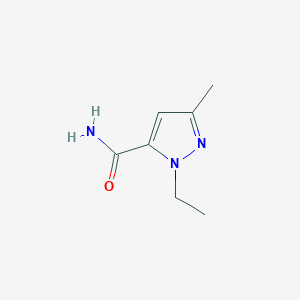
1-Ethyl-3-methyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-3-methyl-1H-pyrazole-5-carboxamide is a compound that has been studied for its potential fungicidal and insecticidal properties . It is part of a series of 1H-pyrazole-5-carboxamide compounds that contain the phenyl thiazole moiety .
Synthesis Analysis
The synthesis of this compound involves the addition of methylhydrazine into anhydrous ethanol . The solution is then stirred acutely for 2 hours .Molecular Structure Analysis
The molecular formula of this compound is C7H10N2O2 . Its structures have been characterized by 1H NMR, mass spectrometry, and elemental analysis .Physical And Chemical Properties Analysis
This compound appears as white to cream or pale yellow crystals or powder . It has a melting point range of 136.0-145.0°C .Aplicaciones Científicas De Investigación
Nematocidal and Fungicidal Applications
1-Ethyl-3-methyl-1H-pyrazole-5-carboxamide derivatives have been explored in agricultural chemistry, particularly for their nematocidal and fungicidal properties. Zhao et al. (2017) synthesized a series of 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide compounds, finding that while they exhibited weak fungicidal activity, some derivatives demonstrated significant nematocidal activity against Meloidogyne incognita, a type of plant-parasitic nematode. This suggests potential applications in protecting crops from nematode infestations Zhao et al., 2017.
Antiviral Activities
Compounds derived from this compound have been investigated for their antiviral properties. Zhang et al. (2012) synthesized N-(3-alkyl-5-(N-methylcarbamyl)-1H-pyrazol-4-yl)-3-alkyl-4-substituted-1H-pyrazole-5-carboxamides and found that some compounds displayed a significant inactivation effect against the Tobacco Mosaic Virus (TMV), with one compound showing higher activity than ningnanmycin, a known antiviral agent. This points to potential applications in combating plant viruses Zhang et al., 2012.
Biochemical Research and Therapeutics
In the field of biochemical research and therapeutics, derivatives of this compound have been synthesized and evaluated for various biological activities. For instance, Lu et al. (2014) synthesized novel 1H-pyrazole-3-carboxamide derivatives and assessed their antiproliferative effect on cancer cells. They also investigated the DNA-binding interactions of these compounds, suggesting potential applications in understanding and treating cancer Lu et al., 2014.
Coordination Chemistry and Material Science
The compound and its derivatives have been utilized in coordination chemistry and material science. Cheng et al. (2017) prepared isomeric bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands and used them with Zn(II) and Cd(II) ions to synthesize chiral and achiral coordination polymers. These materials exhibited interesting structural properties, such as helical chains, which were confirmed by solid-state CD spectroscopy. These findings indicate potential applications in the design of new materials with specific optical or structural properties Cheng et al., 2017.
Safety and Hazards
Direcciones Futuras
1-Ethyl-3-methyl-1H-pyrazole-5-carboxamide and similar compounds have shown promising results as potential fungicidal and insecticidal agents . Especially, some compounds in this series have shown activities that are comparable or even better than commercial fungicides and insecticides . Therefore, these compounds could be considered as a precursor structure for further design of pesticides .
Mecanismo De Acción
Target of Action
The primary targets of 1-Ethyl-3-methyl-1H-pyrazole-5-carboxamide are currently unknown. This compound is a derivative of pyrazole, a class of compounds known for their diverse biological activities . .
Mode of Action
Pyrazole derivatives are known to interact with multiple receptors, which can lead to a variety of biological effects . The specific interactions of this compound with its targets, and the resulting changes, are subjects of ongoing research.
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways
Result of Action
Some pyrazole derivatives have shown moderate antiproliferative activities , suggesting that this compound may have similar effects.
Propiedades
IUPAC Name |
2-ethyl-5-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-3-10-6(7(8)11)4-5(2)9-10/h4H,3H2,1-2H3,(H2,8,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPVOVWXTHCGHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

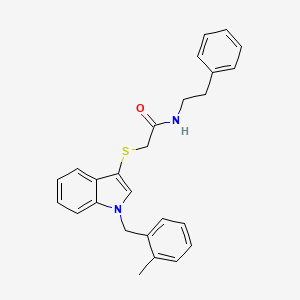
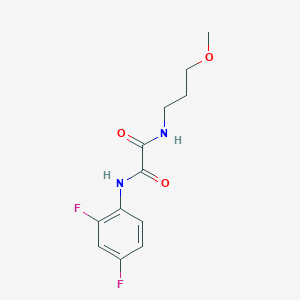
![1-[4-(3-Methyl-1-benzothiophene-2-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2969464.png)
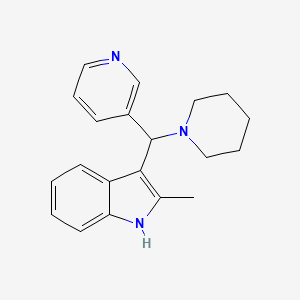
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2969467.png)
![4-methoxy-3-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide](/img/structure/B2969470.png)
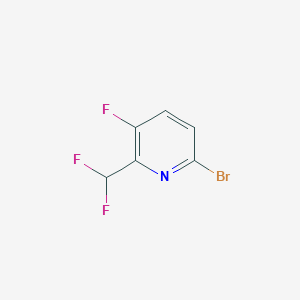
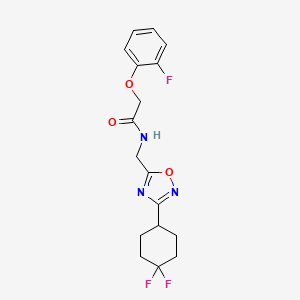

![3-(3,4-Dimethylbenzoyl)-1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2969476.png)
![Ethyl 4-({[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine-1-carboxylate](/img/structure/B2969479.png)
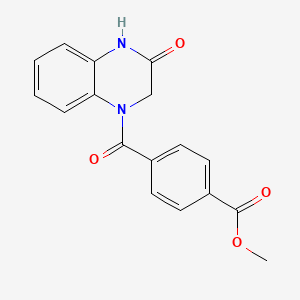
![3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one](/img/structure/B2969481.png)
![N'-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}carbonyl)-5-methyl-3-phenyl-4-isoxazolecarbohydrazide](/img/structure/B2969484.png)